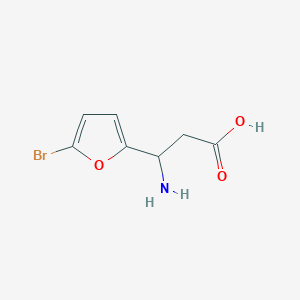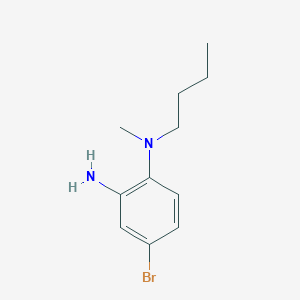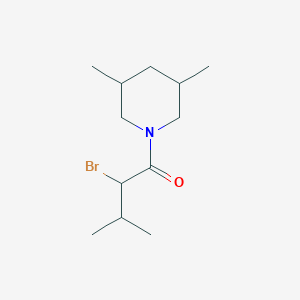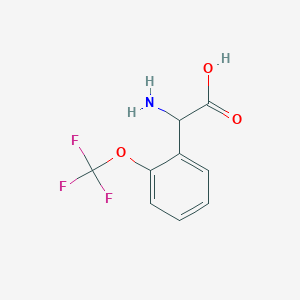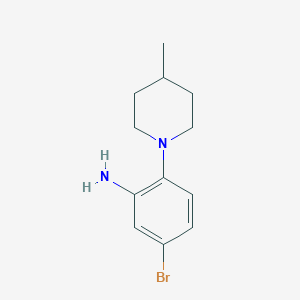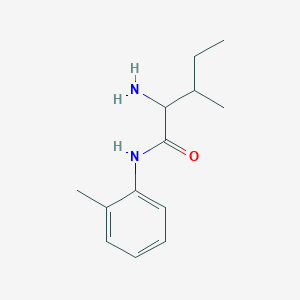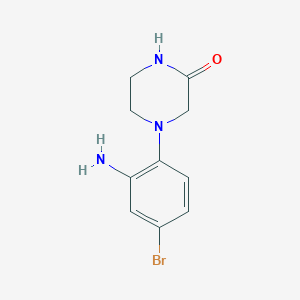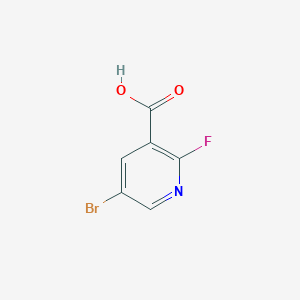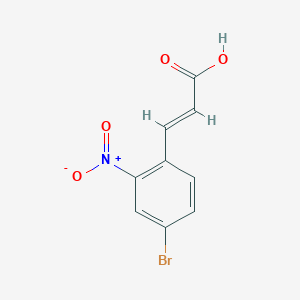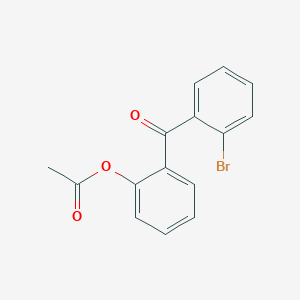
2-Acetoxy-2'-bromobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-2’-bromobenzophenone is an organobromine compound used as an intermediate in the synthesis of various organic compounds. It is a colorless crystalline solid with a melting point of 74-76°C and is soluble in ethanol and benzene.
Mechanism of Action
Mode of Action
Biochemical Analysis
Cellular Effects
2-Acetoxy-2’-bromobenzophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and binding of proteins, such as human serum albumin, and interacts with thiols, resulting in disulfide bond formation . These interactions can lead to changes in cellular function and oxidative stress responses .
Molecular Mechanism
At the molecular level, 2-Acetoxy-2’-bromobenzophenone exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can generate 2-aroylaryl radicals, which undergo cyclization to form fluorenones. Additionally, the compound’s interaction with thiols leads to the formation of disulfide bonds, influencing protein function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetoxy-2’-bromobenzophenone change over time. The compound is stable under in vitro conditions and shows increased binding to human serum albumin over 48 hours . Long-term effects on cellular function include potential oxidative stress and changes in protein stability .
Dosage Effects in Animal Models
The effects of 2-Acetoxy-2’-bromobenzophenone vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be used to study its biochemical properties without significant toxicity . Threshold effects and specific dosage-related outcomes would depend on the experimental conditions and the animal model used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2’-bromobenzophenone typically involves the bromination of 2-acetoxybenzophenone. This can be achieved through the reaction of 2-acetoxybenzophenone with bromine in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and using solvents like acetic acid or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Acetoxy-2’-bromobenzophenone may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-2’-bromobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Photochemical Reactions: It can undergo photochemical reactions to form fluorenones through Pschorr cyclization when exposed to light.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Photochemical Reactions: These reactions require light sources and may involve solvents like benzene or toluene to facilitate the cyclization process.
Major Products Formed
Fluorenones: Formed through photochemical reactions, fluorenones are valuable compounds in organic synthesis and potential pharmaceutical applications.
Scientific Research Applications
2-Acetoxy-2’-bromobenzophenone has several scientific research applications:
Photochemical Synthesis: It is used in the photochemical synthesis of fluorenones, which are important in organic synthesis and pharmaceutical research.
Antioxidant Activity: Bromophenol derivatives related to this compound have shown potent antioxidant activities, suggesting potential use in food preservation and as natural supplements.
Environmental Science: Studies on the thermal oxidation of structurally similar compounds provide insights into the mechanisms of dioxin formation, which is significant for understanding and mitigating environmental pollution.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzophenone: Similar in structure but lacks the acetoxy group.
2-Acetoxybenzophenone: Similar but lacks the bromine atom.
Bromophenol Derivatives: Structurally related compounds with varying substituents.
Uniqueness
2-Acetoxy-2’-bromobenzophenone is unique due to its dual functional groups (acetoxy and bromine), which allow it to participate in diverse chemical reactions and applications. Its ability to undergo photochemical reactions to form fluorenones sets it apart from other similar compounds.
Properties
IUPAC Name |
[2-(2-bromobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNDNIATWNDTFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641564 |
Source


|
| Record name | 2-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-16-8 |
Source


|
| Record name | 2-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

